N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide
Description
N-([2,4'-Bipyridin]-3-ylmethyl)quinoline-2-carboxamide is a quinoline-derived compound featuring a carboxamide group at the 2-position of the quinoline core and a [2,4'-bipyridin]-3-ylmethyl substituent on the amide nitrogen. These methods often employ precursors like quinoline-2-carboxylic acid or esters, reacting with amines under catalytic conditions .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAUMNGUPVIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, azides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic devices
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline carboxamides exhibit diverse biological activities and physicochemical properties depending on the carboxamide position (2-, 3-, or 4-), substituents on the amide nitrogen, and additional functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Quinoline Carboxamides
Key Comparative Insights
Microwave-assisted synthesis achieves high yields (~89%) under solvent-free conditions with KF/Al₂O₃ catalysts . Quinoline-3-carboxamides (e.g., linomide): The 3-position is associated with antiangiogenic and immunomodulatory effects, as seen in linomide’s inhibition of endothelial cell migration and tumor blood flow . Quinoline-4-carboxamides (e.g., 5a5, Compound 35): These derivatives often show antibacterial or broad-spectrum antimicrobial activity. Substituents like morpholinopropyl or difluoropyrrolidinyl enhance solubility and target engagement .
Substituent Diversity and Bioactivity Bipyridine and Pyridine Groups: The target compound’s [2,4'-bipyridin]-3-ylmethyl group may improve binding to metal-containing enzymes or receptors via chelation, analogous to pyridinylmethyl substituents in and . Aminoalkyl Chains: Compounds like 5a5 and 5a6 incorporate dimethylaminopropyl groups, which can modulate basicity and cellular uptake .
Synthetic Methodologies Microwave irradiation () offers rapid, high-yield routes for quinoline-2-carboxamides, whereas multi-step procedures () are required for functionalized 4-carboxamides.
Biological Mechanisms Linomide’s antiangiogenic activity contrasts with the direct antimicrobial effects of 4-carboxamides, highlighting the impact of carboxamide position on mechanism .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide is a complex organic compound characterized by its quinoline core structure fused with a bipyridine moiety. This compound has been investigated for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µM | |
| Escherichia coli | 75 µM | |
| Candida albicans | 100 µM |
The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 50 µM. This suggests its potential as an antimicrobial agent in clinical settings.
Antiviral Activity
This compound has also been explored for its antiviral properties. Studies indicate that compounds with similar structures have demonstrated effectiveness against various viral pathogens.
Table 2: Antiviral Activity Studies
| Virus | Activity Observed | Reference |
|---|---|---|
| Influenza Virus | Inhibition of viral replication | |
| HIV | Reduction in viral load |
The compound's ability to inhibit viral replication suggests it may serve as a lead compound for developing antiviral therapies.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 µM | |
| MCF7 (Breast Cancer) | 20 µM | |
| A549 (Lung Cancer) | 25 µM |
The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives. A study involving a series of substituted quinoline derivatives highlighted that modifications at specific positions could enhance biological activity significantly.
For instance, a case study involving structural modifications demonstrated that introducing electron-withdrawing groups increased the potency against both bacterial and cancer cell lines. This underscores the importance of chemical structure in determining biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide and its analogs?
- Methodological Answer : Carboxamide derivatives are typically synthesized via coupling reactions between carboxylic acid intermediates and amine-containing moieties. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF is a common coupling agent to activate carboxylic acids, followed by reaction with amines like 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole . Purification often involves vacuum filtration and recrystallization, with yields ranging from 29% to 59% depending on substituents. Solvent systems like EtOH or hexanes/ethyl acetate mixtures are used for chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural elucidation requires ¹H/¹³C NMR to confirm proton and carbon environments (e.g., quinoline aromatic signals at δ 8.7–7.3 ppm) . ESI-MS validates molecular weight (e.g., m/z 376–410 for quinoline-carboxamides) . X-ray crystallography (e.g., single-crystal studies with R factor <0.17) resolves stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications influence biological activity in quinoline-carboxamide analogs?
- Methodological Answer : Substituent effects are assessed via systematic SAR studies. For example:
- Pyridine position : 4-Pyridyl derivatives (e.g., compound 7) show higher cytochrome P450 2C9 binding affinity than 3-pyridyl analogs due to optimized steric and electronic interactions .
- Quinoline substitution : Chloro or methyl groups at C6/C8 enhance antiproliferative activity by increasing lipophilicity and membrane permeability .
- Bioisosteric replacement : Trifluoromethyl groups improve metabolic stability compared to methyl groups .
Q. What mechanistic insights exist for this compound’s interaction with metabolic enzymes like CYP3A4?
- Methodological Answer : Crystallographic studies (PDB: 8EWS) reveal that iridium-based quinoline-carboxamide analogs bind CYP3A4 via π-π stacking between the quinoline core and heme porphyrin, with hydrogen bonds to Thr309 and Glu374 . Cyclic voltammetry (CV) can assess redox behavior, while UV/vis spectroscopy monitors ligand-induced spectral shifts in cytochrome P450 enzymes .
Q. How should in vitro/in vivo efficacy studies be designed for this compound?
- Methodological Answer :
- In vitro : Use cell viability assays (e.g., MTT) with IC₅₀ determination in cancer cell lines. Apoptosis induction is validated via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- In vivo : Administer via intraperitoneal injection (10–50 mg/kg/day) in xenograft models. Monitor tumor volume and perform pharmacokinetic profiling (plasma half-life, bioavailability) using LC-MS/MS .
Data Contradictions and Validation
- Synthetic yields : Yields for similar compounds vary widely (3.2%–72.3%) depending on steric hindrance and coupling efficiency . Validate via replicate syntheses and alternative routes (e.g., ANRORC reactions for bipyridine intermediates) .
- Biological activity : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference inhibitors (e.g., cisplatin for antiproliferative studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
